molecular formula C19H42N2 B1293688 N-Hexadecylpropane-1,3-diamine CAS No. 7173-60-6

N-Hexadecylpropane-1,3-diamine

Cat. No. B1293688
CAS RN: 7173-60-6
M. Wt: 298.6 g/mol
InChI Key: UKNVXIMLHBKVAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diamine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of hexamine derivatives based on triphenylene and ortho-phenylenediamine skeletons is described, where the hexamine is deprotonated to afford coordination sites for alkali metals . Another paper discusses the synthesis of 1-amino-3-azabicyclo hexane and heptane skeletons through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides . Additionally, a strategy for synthesizing orthogonally protected diamines via nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes is reported .

Molecular Structure Analysis

The molecular structures of diamine derivatives are crucial for their reactivity and applications. The crystal structure of a Schiff base derived from 3,4-dimethoxybenzaldehyde and 2,2-dimethylpropane-1,3-diamine is reported, showing that the imino groups are coplanar with the adjacent benzene rings . Similarly, the crystal structure of a coordination polymer based on a diamine ligand and copper(II) ions reveals a distorted square-pyramidal geometry around the copper centers .

Chemical Reactions Analysis

Diamines can undergo various chemical reactions, including condensation with aldehydes or ketones to form hexahydropyrimidines or bisimines . The electronic nature of substituents on the aryl ring of the aldehyde influences the thermodynamic stability and reactivity of the products . The synthesis of a coordination polymer involving a diamine ligand and dicyanamide ligands is another example of the chemical reactivity of diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine derivatives are influenced by their molecular structure. For example, the Schiff base compounds derived from diamines and 3,4-dimethoxybenzaldehyde are characterized by FT-IR and NMR spectroscopy, and their crystal structures are determined by X-ray diffraction . The thermal properties of a copper(II) coordination polymer based on a diamine ligand are also characterized, indicating the material's stability .

Safety And Hazards

N-Hexadecylpropane-1,3-diamine is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N'-hexadecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNVXIMLHBKVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221952
Record name N-Hexadecylpropane-1,3-diamine
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Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hexadecylpropane-1,3-diamine

CAS RN

7173-60-6
Record name N1-Hexadecyl-1,3-propanediamine
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Record name N-Hexadecylpropane-1,3-diamine
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Record name N-hexadecylpropane-1,3-diamine
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Record name CETYLAMINOPROPYLAMINE
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